molecular formula C20H30N2O B2383233 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 954079-18-6

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No. B2383233
CAS RN: 954079-18-6
M. Wt: 314.473
InChI Key: ABDOWMMBULLMBZ-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide, also known as CT-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the human body. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on CT-3.

Scientific Research Applications

Environmental Impact and Toxicity Assessment

Research on related compounds, such as acetamiprid and halosulfuron-methyl, highlights the importance of understanding the environmental impact and potential toxicity of chemical substances. A study by Zhang and Zhao (2017) utilized a GC-MS-based metabolomics approach to investigate the toxicity of acetamiprid and halosulfuron-methyl on zebra fish, revealing disturbances in amino acid metabolism, the TCA cycle, and the balance of neurotransmitters. This study underscores the necessity of evaluating the ecological and health implications of chemicals akin to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide Hong Zhang & Lijuan Zhao, 2017.

Antimicrobial Applications

Investigations into similar compounds, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, have demonstrated potential antimicrobial activities. Mokhtari and Pourabdollah (2013) synthesized derivatives that exhibited antimicrobial activities against pathogenic bacteria and Candida species, highlighting the potential for this compound to serve in antimicrobial applications. This research points towards the exploration of such compounds for use in combating microbial resistance B. Mokhtari & K. Pourabdollah, 2013.

Chemical Hydrolysis and Stability

Research on N-substituted amide hydrolysis, such as the study by Duan, Dai, and Savage (2010), provides insight into the chemical stability and reactivity of compounds like this compound. Their work on N-methylacetamide in high-temperature water helps understand the hydrolysis kinetics and mechanisms relevant to environmental and physiological conditions. Such studies aid in predicting the behavior of this compound under various conditions P. Duan, L. Dai, & P. Savage, 2010.

Pharmacological Potentials

The exploration of related compounds for their pharmacological potentials, such as in the study by Mitsuya et al. (2000), which investigated a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides for their activity as muscarinic M(3) receptor antagonists, suggests the possibility of this compound in similar applications. Their research emphasizes the potential of structurally similar compounds in the development of treatments for urinary tract disorders, irritable bowel syndrome, and respiratory disorders M. Mitsuya et al., 2000.

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-16-5-4-6-18(13-16)14-20(23)21-15-17-9-11-22(12-10-17)19-7-2-3-8-19/h4-6,13,17,19H,2-3,7-12,14-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDOWMMBULLMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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